rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is a chemical compound with the molecular formula C7H12N4O2ClH It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The process may include the use of specific catalysts and solvents to facilitate the reaction. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistent product quality and to meet regulatory standards for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
rac-4-[(3R,4S)-3-amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine dihydrochloride:
rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride: Another similar compound with variations in the substituents attached to the pyrrolidine ring.
Uniqueness
rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-2H-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-12-7-4-8-2-5(7)6-3-9-11-10-6;;/h3,5,7-8H,2,4H2,1H3,(H,9,10,11);2*1H/t5-,7+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVRXWCHPLYBQ-HKIOLEONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CNC[C@H]1C2=NNN=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2307779-13-9 |
Source
|
Record name | rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.